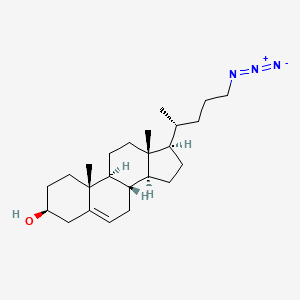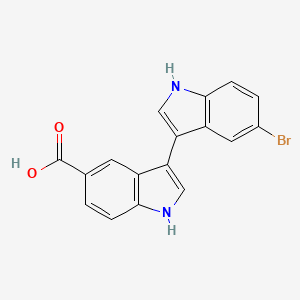
Tau protein aggregation-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau protein aggregation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative disease research. This compound is specifically designed to inhibit the aggregation of tau proteins, which are associated with various tauopathies, including Alzheimer’s disease, Progressive Supranuclear Palsy, and Corticobasal Degeneration . Tau proteins are microtubule-associated proteins that play a crucial role in stabilizing microtubules in neurons. under pathological conditions, tau proteins can aggregate into insoluble fibrils, leading to neuronal dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tau protein aggregation-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar compounds involve organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems. The production process would need to adhere to stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Tau protein aggregation-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .
Scientific Research Applications
Tau protein aggregation-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tau protein aggregation-IN-1 exerts its effects by binding to specific sites on tau proteins, preventing their aggregation into insoluble fibrils. The compound interacts with the microtubule-binding domains of tau proteins, stabilizing their native conformation and inhibiting the formation of toxic aggregates . This mechanism involves multiple molecular targets and pathways, including the inhibition of tau phosphorylation and the disruption of protein-protein interactions that promote aggregation .
Comparison with Similar Compounds
Tau protein aggregation-IN-1 is unique in its high specificity and potency in inhibiting tau protein aggregation. Similar compounds include:
Methylene Blue: An older compound known to inhibit tau aggregation but with lower specificity and potential side effects.
LMTX: A derivative of methylene blue with improved efficacy and safety profile.
This compound stands out due to its targeted mechanism of action and potential for therapeutic application in tauopathies .
Properties
Molecular Formula |
C17H11BrN2O2 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-10-2-4-16-12(6-10)14(8-20-16)13-7-19-15-3-1-9(17(21)22)5-11(13)15/h1-8,19-20H,(H,21,22) |
InChI Key |
UUSPZIQJACESNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


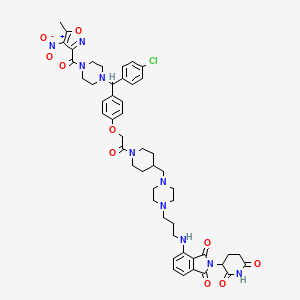
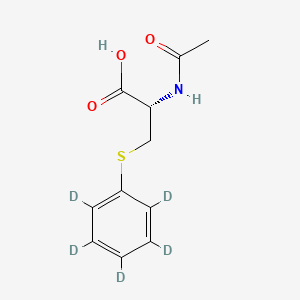
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

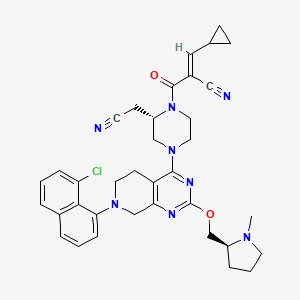
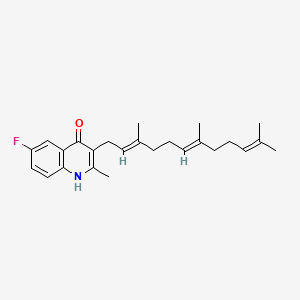
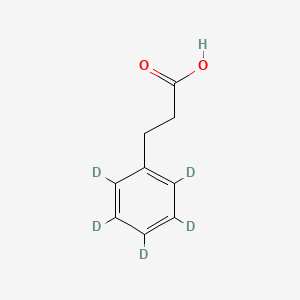
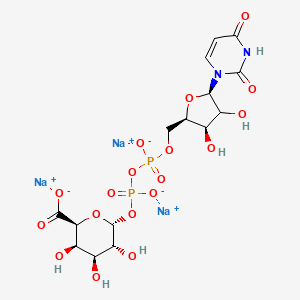
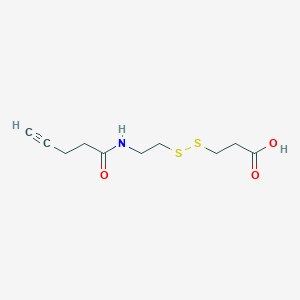
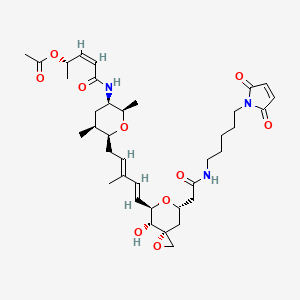
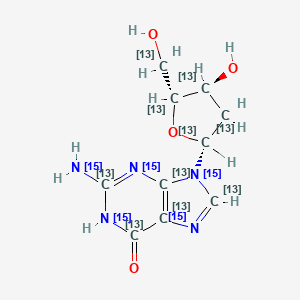
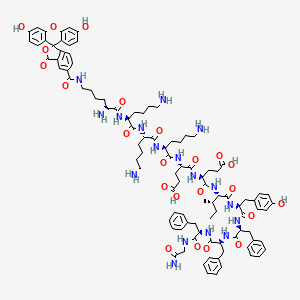
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
